1-(3,5-Dichlorophenyl)piperidin-4-one
Description
1-(3,5-Dichlorophenyl)piperidin-4-one is a piperidin-4-one derivative substituted with a 3,5-dichlorophenyl group at the 1-position. The 3,5-dichloro substitution pattern enhances its lipophilicity and electronic properties, which may influence receptor binding and metabolic stability .
Properties
Molecular Formula |
C11H11Cl2NO |
|---|---|
Molecular Weight |
244.11 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H11Cl2NO/c12-8-5-9(13)7-10(6-8)14-3-1-11(15)2-4-14/h5-7H,1-4H2 |
InChI Key |
ULEOXAJHXYAVNI-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1=O)C2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidin-4-one Core
Chlorophenyl-Substituted Analogs
- Compound 4c: (3E,5E)-3,5-bis[(4-chlorophenyl)methylene]-1-[3-(4-hydroximino-1-piperidyl)propanoyl]piperidin-4-one methiodide Key Features: Dual 4-chlorophenyl groups, methiodide counterion. Data: Yield = 89%, m.p. = 192°C; MS (FD) m/z = 526.1652 (M⁺) .
- Compound 4d: (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylene]-1-[3-(4-hydroximino-1-piperidyl)propanoyl]piperidin-4-one methiodide Key Features: 3,4-Dichlorophenyl substituents, higher molecular weight. Data: Yield = 88%, m.p. = 177.2°C; MS (FD) m/z = 594.0859 (M⁺) .
- (3E,5E)-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one Key Features: No hydroximino side chain; 3,4-dichloro substitution. Data: MW = 413.12 g/mol, purity = 95% .
Comparison :
- Melting Points : The 3,4-dichloro analog (4d, 177.2°C) has a lower m.p. than the 4-chloro derivative (4c, 192°C), likely due to reduced symmetry and weaker crystal packing .
- Bioactivity: Tumor-selective toxicity is observed in compounds with hydroximino side chains (e.g., 4c, 4d), suggesting this moiety enhances cytotoxicity .
Fluorinated Analogs
- (3E,5E)-3,5-bis(4-fluorobenzylidene)-1-(4-phenylthiazol-2-yl)piperidin-4-one
- 1-(3,5-Dichlorophenyl)-2,2,4,4,4-pentafluoro-3,3-dihydroxybutan-1-one
Comparison :
Structural Modifications and Bioactivity
N-Substituted Derivatives
- 1-[3-(4-Hydroximino-1-piperidyl)propanoyl]piperidin-4-one Derivatives Example: Compound 4e with 4-nitrophenyl substituents. Data: Yield = 77%, m.p. = 189.8°C; MS m/z = 548.2114 (M⁺) .
- 1-(4-Phenylthiazol-2-yl)piperidin-4-one Derivatives
Comparison :
Physicochemical and Spectroscopic Properties
Key Research Findings
- Tumor-Selective Toxicity : Methiodide salts (e.g., 4c, 4d) demonstrate selective cytotoxicity, likely due to improved cellular uptake via quaternary ammonium groups .
- Anti-Inflammatory Activity : Analogs with sulfonamide or benzylidene groups (e.g., ) show anti-inflammatory effects, though 3,5-dichloro derivatives are less studied in this context .
- Metabolic Stability : Dichlorophenyl groups may slow hepatic metabolism compared to fluorine or nitro substituents, as inferred from QIVIVE models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
